molecular formula C11H16N2O2 B13149177 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid

2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13149177
M. Wt: 208.26 g/mol
InChI Key: UNZQUGWRSOXAEP-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by a pyrimidine ring substituted with a 2,2-dimethylpropyl group at the second position, a methyl group at the fourth position, and a carboxylic acid group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the substituents. For instance, the synthesis might begin with the condensation of appropriate aldehydes and amines to form the pyrimidine core. Subsequent steps involve alkylation to introduce the 2,2-dimethylpropyl group and methylation at the fourth position. The final step usually involves carboxylation to introduce the carboxylic acid group at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also crucial in industrial settings to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the substituents on the pyrimidine ring can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    2,4-Dimethylpyrimidine-5-carboxylic acid: Similar structure but lacks the 2,2-dimethylpropyl group.

    2-(2,2-Dimethylpropyl)pyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group at the fourth position.

    4-Methylpyrimidine-5-carboxylic acid: Similar structure but lacks the 2,2-dimethylpropyl group.

Uniqueness: 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the 2,2-dimethylpropyl group and the methyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7-8(10(14)15)6-12-9(13-7)5-11(2,3)4/h6H,5H2,1-4H3,(H,14,15)

InChI Key

UNZQUGWRSOXAEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CC(C)(C)C

Origin of Product

United States

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